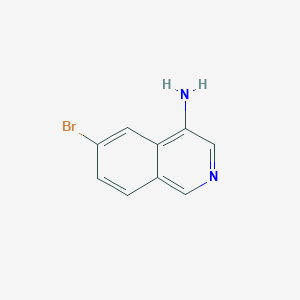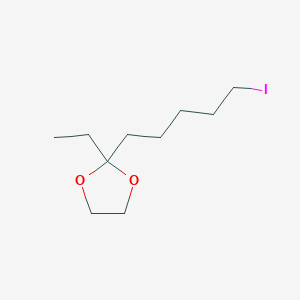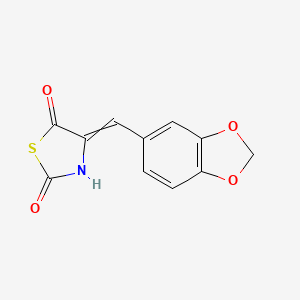
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid typically involves the protection of amino acids using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The protected amino acid is then coupled with the desired peptide sequence.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The Fmoc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to remove the Fmoc group.
Substitution: The amino groups can participate in substitution reactions to form new peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products Formed
The major products formed from these reactions are typically peptides with the desired sequence and protected amino groups, which can be further deprotected to yield the final peptide product.
Applications De Recherche Scientifique
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid
Uniqueness
What sets 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid apart is its specific structure that allows for the formation of unique peptide sequences. Its stability and ease of removal make it a preferred choice in peptide synthesis.
Propriétés
Formule moléculaire |
C35H44N2O6 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]heptanoic acid |
InChI |
InChI=1S/C35H44N2O6/c1-22(2)17-29(33-30(38)19-35(3,4)20-31(33)39)36-16-10-9-11-23(18-32(40)41)37-34(42)43-21-28-26-14-7-5-12-24(26)25-13-6-8-15-27(25)28/h5-8,12-15,22-23,28,38H,9-11,16-21H2,1-4H3,(H,37,42)(H,40,41) |
Clé InChI |
CANPJTHTYSCCAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12499248.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3,5-dimethoxybenzoate](/img/structure/B12499253.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499286.png)


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![(4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone](/img/structure/B12499308.png)
![({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)

![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499317.png)
